molecular formula C18H15N3O6S B2609116 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate CAS No. 93870-25-8

4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate

Cat. No.: B2609116
CAS No.: 93870-25-8
M. Wt: 401.39
InChI Key: YMLOBHWCCBCLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate is a complex organic compound that features both benzothiazole and dinitrobenzoate moieties. Benzothiazole is an aromatic heterocyclic compound known for its diverse applications in medicinal chemistry, while dinitrobenzoate is a derivative of benzoic acid with nitro groups that enhance its reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Electrophilic substitution reactions may involve reagents like halogens and Lewis acids .

Major Products

The major products formed from these reactions include amine derivatives from reduction and halogenated benzothiazole derivatives from substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate is unique due to its combination of benzothiazole and dinitrobenzoate moieties, which confer both reactivity and biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-18(12-9-13(20(23)24)11-14(10-12)21(25)26)27-8-4-3-7-17-19-15-5-1-2-6-16(15)28-17/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLOBHWCCBCLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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